molecular formula C18H20FN3O4 B1679505 D-Ofloxacin CAS No. 100986-86-5

D-Ofloxacin

Cat. No. B1679505
M. Wt: 361.4 g/mol
InChI Key: GSDSWSVVBLHKDQ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Ofloxacin, also known as Levofloxacin, is a fluoroquinolone antibiotic useful for the treatment of a number of bacterial infections . It is used to treat bacterial infections of the skin, lungs, prostate, or urinary tract (bladder and kidneys). It is also used to treat pelvic inflammatory disease and Chlamydia and/or gonorrhea .


Synthesis Analysis

The synthesis of Ofloxacin involves the use of raw material S-9,10-bis-fluoro-2,3-dihydro-3-methyl-7-oxygen-7H-pyrido [1,2,3-Δ]- [1,4]-benzoxazines-6-carboxylicesters, tetrahydrofuran (THF), water, N methyl piperazines and sodium hydroxide . The reaction is carried out at 60°C and involves the generation of alcohol .


Molecular Structure Analysis

D-Ofloxacin contains a total of 49 bonds; 29 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 4 six-membered rings, 3 ten-membered rings, 1 twelve-membered ring, and 1 carboxylic acid .


Chemical Reactions Analysis

The chemical reactions of Ofloxacin have been studied in various contexts. For instance, in the analysis of fluoroquinolones in honey, a method based on micellar liquid chromatography was used . In another study, the influence of the molecular structure on the peak current and peak potential in electrochemical detection of typical quinolone antibiotics was investigated .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ofloxacin have been studied in various contexts. For instance, the polymorphism of Levofloxacin was studied, and it was found that the anhydrous α form and three newly discovered solvates including n-propanol solvate, ethylene glycol solvate and acetic acid solvate were fully characterized .

Safety And Hazards

Ofloxacin can cause serious side effects, including tendon problems, side effects on your nerves (which may cause permanent nerve damage), serious mood or behavior changes (after just one dose), or low blood sugar (which can lead to coma) . It is classified as Acute toxicity - Category 4, Oral Acute toxicity - Category 4, Dermal Skin sensitization, Category 1 Acute toxicity - Category 4, Inhalation Respiratory sensitization, Category 1 Germ cell mutagenicity, Category 2 .

Future Directions

The future directions of Ofloxacin research could involve the development of new formulations and delivery methods. For instance, urinary stent coatings have been studied as a strategy to tackle certain complications associated with the use of biomaterials . The latest innovations in surface coatings focused on the prevention of those problems, thus reducing further costs with treatments .

properties

IUPAC Name

(2R)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDSWSVVBLHKDQ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058715
Record name d-Levofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Ofloxacin

CAS RN

100986-86-5
Record name (+)-Ofloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100986-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name d-Levofloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100986865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Levofloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03034
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name d-Levofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OFLOXACIN, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36OPE0O92Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-Ofloxacin
Reactant of Route 2
Reactant of Route 2
D-Ofloxacin
Reactant of Route 3
Reactant of Route 3
D-Ofloxacin
Reactant of Route 4
Reactant of Route 4
D-Ofloxacin
Reactant of Route 5
Reactant of Route 5
D-Ofloxacin
Reactant of Route 6
D-Ofloxacin

Citations

For This Compound
651
Citations
C von Eiff, G Peters - Journal of Antimicrobial Chemotherapy, 1996 - academic.oup.com
… were used; ofloxacin and D-ofloxacin (both supplied by Hoechst AG, … of D-ofloxacin, the antibiotics were tested in 13 different concentrations ranging from 0.031 to 128 mg/L. D-ofloxacin …
Number of citations: 28 academic.oup.com
ME Rupp, KE Hamer - The Journal of antimicrobial …, 1998 - academic.oup.com
… Ofloxacin, L-ofloxacin (or levofloxacin, the active isomer of ofloxacin), and D-ofloxacin (the inactive isomer of ofloxacin) were supplied by RW Johnson Pharmaceutical Research Institute…
Number of citations: 66 academic.oup.com
J George, I Morrissey - The Journal of antimicrobial …, 1997 - academic.oup.com
… D-ofloxacin displayed a biphasic dose response which is characteristic of quinolone bactericidal activity.D-Ofloxacin … D-Ofloxacin was essentially inactive up to 90 mg/L. There was no …
Number of citations: 45 academic.oup.com
L Martinez-Martinez, A Pascual… - Journal of …, 1999 - academic.oup.com
… In contrast, D-ofloxacin showed very poor activity against coryneform bacteria. None of the isolates evaluated was inhibited by 2 mg/L of D-ofloxacin. Ofloxacin was slightly less active …
Number of citations: 33 academic.oup.com
SK Spangler, MA Visalli, MR Jacobs… - Antimicrobial agents …, 1996 - Am Soc Microbiol
Agar dilution MICs of 10 agents against 410 non-Pseudomonas aeruginosa gram-negative nonfermentative rods were determined. MICs at which 50 and 90% of the isolates were …
Number of citations: 53 journals.asm.org
JE Hoppe, E Rahimi-Galougahi… - Antimicrobial Agents and …, 1996 - Am Soc Microbiol
… The in vitro activities of levofloxacin, ofloxacin, d-ofloxacin, ciprofloxacin, cefpirome, and … d-ofloxacin. Cefpirome was more active against B. pertussis (MIC, 1.0 g/ml) than against B. …
Number of citations: 20 journals.asm.org
GM Eliopoulos, CB Wennersten… - … and infectious disease, 1996 - Elsevier
… Levofloxacin Ofloxacin D-ofloxacin Ciprofloxacin Sparfloxacin Levofloxacin Ofloxacin D-ofloxacin Ciprofloxacin” Sparfloxacin Levofloxacin Ofloxacin D-ofloxacin Ciprofloxacin …
Number of citations: 54 www.sciencedirect.com
I Garcı́a, A Pascual, S Ballesta, EJ Perea - International journal of …, 2000 - Elsevier
… In summary, levofloxacin and d-ofloxacin reach intracellular concentrations in phagocytic and epithelial cells similar to those of racemate ofloxacin and remain active intracellularly. …
Number of citations: 33 www.sciencedirect.com
N Kiesel, KH Geweniger, P Koletzki, D Isert, M Limbert… - Drugs, 1995 - Springer
… and ciprofloxacin, whereas D-ofloxacin exhibited only limited activity or was inactive … Dofloxacin showed only limited efficacy against Gram-negative septicaemias. Pseudomonal …
Number of citations: 3 link.springer.com
AL Barry, PC Fuchs, SD Allen, SD Brown… - Journal of …, 1996 - academic.oup.com
… Serial dilutions (16-0.06 mg/L) of ofloxacin, d-ofloxacin, 1-ofloxacin and ciprofloxacin were prepared in cation adjusted Mueller-Hinton broth with 2-3% lysed horse blood. The inocula …
Number of citations: 31 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.